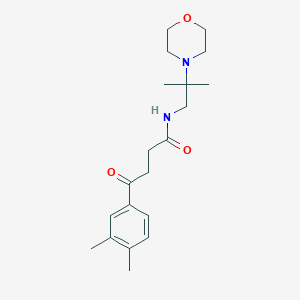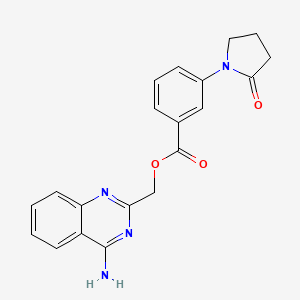
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate is a compound that has gained significant attention in scientific research due to its potential for use in various applications.
Aplicaciones Científicas De Investigación
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate has been studied for its potential use in various scientific research applications. One study published in the Journal of Medicinal Chemistry reported that this compound showed promising results in inhibiting the growth of cancer cells in vitro. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against acetylcholinesterase, an enzyme that is involved in the development of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate is not fully understood. However, studies have suggested that this compound works by inhibiting specific enzymes or proteins that are involved in various physiological processes.
Biochemical and Physiological Effects:
Studies have reported that (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate exhibits various biochemical and physiological effects. For example, a study published in the Journal of Medicinal Chemistry reported that this compound caused cell cycle arrest and induced apoptosis in cancer cells. Another study published in the Journal of Enzyme Inhibition and Medicinal Chemistry reported that this compound inhibited acetylcholinesterase activity, which could potentially be useful in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate has several advantages and limitations for lab experiments. One advantage is that it has shown promising results in inhibiting the growth of cancer cells and inhibiting acetylcholinesterase activity, which could potentially lead to the development of new cancer treatments and Alzheimer's disease treatments. However, one limitation is that the mechanism of action of this compound is not fully understood, which could make it difficult to develop targeted treatments.
Direcciones Futuras
There are several future directions for the study of (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate. One direction is to further investigate the mechanism of action of this compound to develop more targeted treatments. Another direction is to explore the potential use of this compound in other scientific research applications, such as in the treatment of other diseases or as a tool in biochemical research. Additionally, further studies could be conducted to determine the safety and efficacy of this compound in vivo.
Métodos De Síntesis
The synthesis of (4-Aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate involves the reaction of 2-(chloromethyl)quinazoline with 3-(2-oxopyrrolidin-1-yl)benzoic acid in the presence of a base. This method has been reported in a study published by the Journal of Heterocyclic Chemistry.
Propiedades
IUPAC Name |
(4-aminoquinazolin-2-yl)methyl 3-(2-oxopyrrolidin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-19-15-7-1-2-8-16(15)22-17(23-19)12-27-20(26)13-5-3-6-14(11-13)24-10-4-9-18(24)25/h1-3,5-8,11H,4,9-10,12H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIZHWDIMYEZLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)OCC3=NC4=CC=CC=C4C(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)
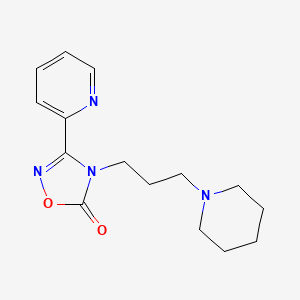
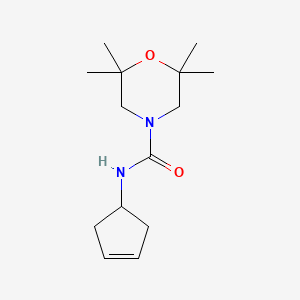
![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)
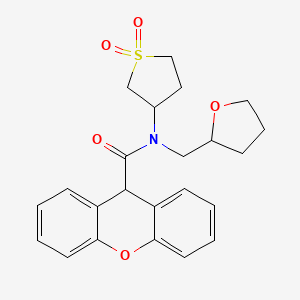
![4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)
![2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-N-[2-(2,4-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B7680347.png)

![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)
![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)
